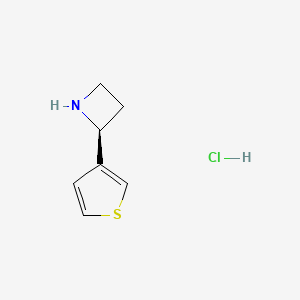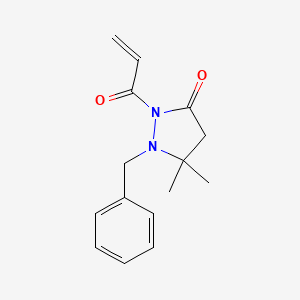
3-Pyrazolidinone, 5,5-dimethyl-2-(1-oxo-2-propenyl)-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by its unique structure, which includes an acryloyl group, a benzyl group, and two methyl groups attached to a pyrazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 5,5-dimethylpyrazolidin-3-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolidinone derivatives.
Scientific Research Applications
2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethylpyrazolidin-3-one: Lacks the acryloyl and benzyl groups, making it less reactive in certain chemical reactions.
1-benzyl-5,5-dimethylpyrazolidin-3-one:
Uniqueness
2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one is unique due to the presence of both the acryloyl and benzyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
657395-57-8 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-benzyl-5,5-dimethyl-2-prop-2-enoylpyrazolidin-3-one |
InChI |
InChI=1S/C15H18N2O2/c1-4-13(18)17-14(19)10-15(2,3)16(17)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
InChI Key |
TXSUXMYAHRHZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(N1CC2=CC=CC=C2)C(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


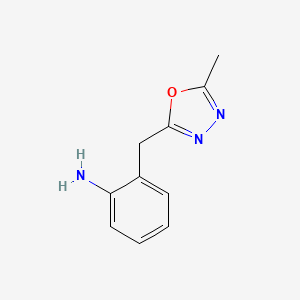
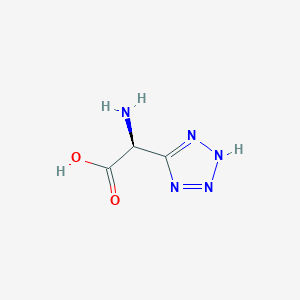


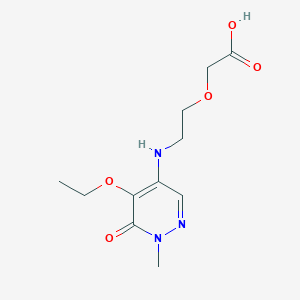
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)






![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
